molecular formula C11H16ClNO2 B14490595 (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride CAS No. 65146-82-9

(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride

Cat. No.: B14490595
CAS No.: 65146-82-9
M. Wt: 229.70 g/mol
InChI Key: SRLONFIHHCPMTQ-UHFFFAOYSA-M
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Description

(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a benzoyloxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of benzoyl chloride with N,N,N-trimethylmethanaminium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature to avoid any side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to achieve high yield and purity of the product. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoyloxy-N,N,N-trimethylmethanaminium oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Benzoyloxy-N,N,N-trimethylmethanaminium oxide.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with cellular membranes and proteins. The benzoyloxy group enhances the compound’s ability to penetrate cell membranes, while the quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules. This interaction can disrupt cellular processes and lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoyloxyacetyl chloride: Similar in structure but lacks the quaternary ammonium group.

    Phenylmethoxyacetyl chloride: Another related compound with a phenylmethoxy group instead of benzoyloxy.

Uniqueness

(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to the presence of both the benzoyloxy group and the quaternary ammonium group

Properties

CAS No.

65146-82-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

benzoyloxymethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C11H16NO2.ClH/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

SRLONFIHHCPMTQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)COC(=O)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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